molecular formula C12H18FN B13053622 (R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine

(R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine

Cat. No.: B13053622
M. Wt: 195.28 g/mol
InChI Key: GJPGUFDBZCMEPJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is a chiral amine derivative featuring a pentyl chain linked to a substituted aromatic ring. The aromatic ring contains a fluorine atom at the para position and a methyl group at the ortho position (relative to the amine attachment). This compound belongs to a class of structurally diverse arylalkylamines used as intermediates in pharmaceutical synthesis and materials science. Its stereochemistry (R-configuration) and substitution pattern influence its physicochemical properties, such as lipophilicity, solubility, and biological activity .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m1/s1

InChI Key

GJPGUFDBZCMEPJ-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=C(C=C1)F)C)N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of (R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine, highlighting variations in substituents, chain length, and functional groups:

Compound Name Molecular Formula Substituents on Aromatic Ring Chain Length CAS Number Key Features
This compound C₁₂H₁₇FN 4-Fluoro, 2-methyl Pentyl Not explicitly listed* Target compound; chiral, long alkyl chain
(R)-1-(4-Fluorophenyl)pentan-1-amine C₁₁H₁₅FN 4-Fluoro Pentyl 239105-46-5 Lacks methyl group; simpler substitution
(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine C₁₀H₁₃FN 4-Fluoro, 2-methyl Propyl 1213560-34-9 Shorter chain; hydrochloride salt available
(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine C₉H₁₂FNO 4-Fluoro, 3-methoxy Ethyl 1157581-09-3 Methoxy substitution; shorter chain
(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine C₁₃H₂₆BNO₂ Boronate ester functional group Pentyl Not explicitly listed† Contains boron for Suzuki coupling

*The target compound is inferred from (KH-96320: (R)-1-(4-Fluorophenyl)pentan-1-amine) with added methyl group.
†Mentioned in as a boronate ester analog.

Key Differences and Implications

Chain Length Variations
  • Pentyl vs. Propyl/Ethyl Chains : The pentyl chain in the target compound enhances lipophilicity compared to shorter-chain analogs like (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine. This may improve blood-brain barrier penetration in pharmaceutical contexts but reduce aqueous solubility .
  • Boronate Derivatives : The boronate analog () introduces a reactive handle for cross-coupling reactions, enabling its use in polymer or drug conjugate synthesis.
Substituent Effects
  • Methyl vs.
  • Fluorine Position : Fluorine at the para position (common across analogs) enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing metabolic stability .
Stereochemical Considerations

The R-configuration in all listed compounds ensures enantioselectivity in interactions with chiral receptors or enzymes. For example, (R)-2-Phenyl-1-propylamine () demonstrates distinct pharmacological activity compared to its S-enantiomer, underscoring the importance of stereochemistry .

Preparation Methods

Synthesis of 4-Fluoro-2-methylphenyl Precursors

A commercially viable method for preparing 4-fluoro-2-methylbenzonitrile, a key intermediate, involves conversion of 4-fluoro-2-methylbenzaldehyde to the corresponding oxime, followed by dehydration to the nitrile. This process uses sodium bisulphate monohydrate as a reagent in toluene solvent at 110–115°C to achieve efficient conversion with good yield and purity. The nitrile can be isolated by crystallization from toluene and hexane mixtures.

Step Reaction Conditions Notes
1 4-Fluoro-2-methylbenzaldehyde → 4-Fluoro-2-methylbenzaldoxime Hydroxylamine hydrochloride, base (e.g., diisopropylethylamine), ethanol, 20–25°C Mild conditions, good conversion
2 4-Fluoro-2-methylbenzaldoxime → 4-Fluoro-2-methylbenzonitrile Sodium bisulphate monohydrate, toluene, 110–115°C Efficient dehydration

Formation of Pentan-1-one and α-Bromoketone Intermediates

From the nitrile or aryl precursors, pentan-1-one derivatives can be synthesized via Friedel-Crafts acylation or Grignard addition followed by hydrolysis. For example, Friedel-Crafts acylation of toluene derivatives with valeroyl chloride yields the corresponding ketones. These ketones are then selectively brominated at the α-position using bromine in the presence of aluminum trichloride catalyst to form α-bromoketones.

Intermediate Preparation Method Key Reagents Yield/Notes
Pentan-1-one (aryl substituted) Friedel-Crafts acylation Valeroyl chloride, AlCl3 High yield, regioselective
α-Bromoketone Bromination of ketone Br2, catalytic AlCl3 Quantitative conversion, no ring bromination

Introduction of the Amine Group

The α-bromoketones serve as electrophilic intermediates for nucleophilic substitution by amines. In the synthesis of related compounds, pyrrolidine was reacted with α-bromoketones in ether or ethanol at 0°C to room temperature to yield pyrrolidinyl ketones. For the target (R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine, a similar nucleophilic substitution can be conducted using ammonia or a suitable amine source to introduce the primary amine functionality.

Resolution and Enantiomeric Purification

To obtain the (R)-enantiomer with high optical purity, diastereomeric salt formation and recrystallization are commonly employed. For example, dibenzoyl-D-tartaric acid can be used to form diastereomeric salts of the racemic amine, which upon repeated recrystallization yield the (R)-enantiomer with diastereomeric excess greater than 95%. The absolute configuration is confirmed by X-ray crystallography and optical rotation measurements.

Step Resolution Agent Solvent Result
Diastereomeric salt formation Dibenzoyl-D-tartaric acid Ethanol, dichloromethane/hexane >95% d.e. after multiple recrystallizations
Enantiomer isolation Basification and extraction Ether, aqueous Na2CO3 Pure (R)-amine obtained
Step No. Intermediate/Product Key Reagents & Conditions Purpose/Outcome
1 4-Fluoro-2-methylbenzaldoxime Hydroxylamine HCl, diisopropylethylamine, ethanol, 20–25°C Oxime formation from aldehyde
2 4-Fluoro-2-methylbenzonitrile Sodium bisulphate monohydrate, toluene, 110–115°C Oxime dehydration to nitrile
3 Pentan-1-one (aryl substituted) Friedel-Crafts acylation with valeroyl chloride, AlCl3 Ketone intermediate formation
4 α-Bromoketone Bromine, AlCl3 catalyst α-Bromination of ketone
5 1-(4-Fluoro-2-methylphenyl)pentan-1-amine (racemic) Nucleophilic substitution with ammonia or amine Amine introduction
6 This compound Diastereomeric salt formation with dibenzoyl-D-tartaric acid, recrystallization Enantiomeric resolution
  • The use of sodium bisulphate monohydrate and toluene in the dehydration step offers a safer, commercially viable alternative to traditional reagents like phosphorus pentoxide or concentrated sulfuric acid, reducing hazardous waste and improving scalability.

  • Friedel-Crafts acylation and selective α-bromination provide high regioselectivity and yield for the ketone intermediates, essential for downstream amine introduction.

  • The diastereomeric salt resolution method is effective for obtaining high enantiomeric purity, confirmed by NMR and X-ray crystallography. Optical rotation values serve as a reliable measure of enantiomeric excess.

  • Alternative asymmetric synthesis routes could involve chiral catalysts or enzymatic resolution, but these are less documented for this specific compound.

The preparation of this compound is achieved through a multi-step synthetic sequence starting from 4-fluoro-2-methylbenzaldehyde derivatives. Key steps include oxime formation and dehydration to nitrile, Friedel-Crafts acylation to form ketones, α-bromination, nucleophilic substitution to introduce the amine, and chiral resolution to isolate the (R)-enantiomer. The described methods emphasize commercially viable, efficient, and safer reagents and conditions, yielding high purity and enantiomeric excess suitable for pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.